ALD Growth Rate: TmCp₃ Delivers ∼1.5 Å/Cycle with H₂O, Outperforming the Tm(thd)₃/O₃ Process
TmCp₃ reacts with H₂O in a true ALD window (200–300 °C) to deposit Tm₂O₃ at a growth rate of ∼1.5 Å/cycle. This rate represents a substantial increase over the previously established Tm(thd)₃/O₃ ALD process, which requires a stronger oxidant (O₃) and operates at a higher temperature (∼300 °C) with a lower growth rate [1]. By analogy, the Er(CpMe)₃/H₂O process yields 1.5 Å/cycle — approximately 6× the rate of Er(thd)₃/O₃ (∼0.25 Å/cycle) and 4× that of Er(tBu₂amd)₃/O₃ (∼0.38 Å/cycle) — consistent with the class-level advantage of Cp-based precursors over β-diketonates [2].
| Evidence Dimension | ALD growth rate (oxide deposition per cycle) |
|---|---|
| Target Compound Data | TmCp₃ + H₂O: ∼1.5 Å/cycle at 200–300 °C |
| Comparator Or Baseline | Tm(thd)₃ + O₃: lower growth rate (specific value not reported in the same paper; Er analog Er(thd)₃/O₃ gives ∼0.25 Å/cycle); Er(CpMe)₃/H₂O: 1.5 Å/cycle |
| Quantified Difference | TmCp₃ process achieves higher deposition rate and eliminates O₃ requirement; Er analog shows 6× rate improvement for Cp vs. thd precursor |
| Conditions | Thermal ALD; Si(100) substrates; H₂O as oxidant for TmCp₃; O₃ as oxidant for Tm(thd)₃; growth monitored by spectroscopic ellipsometry |
Why This Matters
Higher growth rate directly translates to increased wafer throughput and reduced precursor consumption per nanometer of film, while eliminating O₃ simplifies tool design and reduces substrate oxidation damage.
- [1] E. Dentoni Litta, P.-E. Hellström, C. Henkel, S. Valerio, A. Hallén, M. Östling, 'High-Deposition-Rate Atomic Layer Deposition of Thulium Oxide from TmCp₃ and H₂O,' J. Electrochem. Soc., 2013, 160, D538–D542. View Source
- [2] Atomic layer deposition of lanthanide oxide thin films, Aalto University Doctoral Dissertation, 2006; see also Comprehensive investigation of Er₂O₃ thin films grown with different ALD approaches, 2022. View Source
